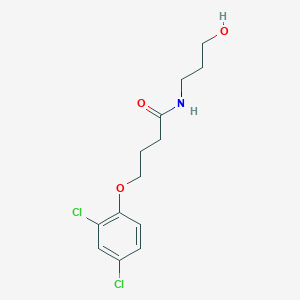![molecular formula C22H18N4O2 B10899446 1-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}naphthalen-2-ol](/img/structure/B10899446.png)
1-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-naphthaldehyde 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines a naphthaldehyde moiety with a pyrimidinyl hydrazone group. This combination imparts distinctive chemical and biological properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-naphthaldehyde 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazone typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazine. The reaction is usually carried out in a solvent such as methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-naphthaldehyde 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidinyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-1-naphthaldehyde 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Industry: Utilized in the synthesis of advanced organic materials and dyes.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-naphthaldehyde 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazone involves its ability to form stable complexes with metal ions and interact with biological targets. The compound’s hydrazone group can chelate metal ions, which can then participate in redox reactions or catalysis. Additionally, the compound can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis and as a ligand.
1-(6-Methoxy-2-phenyl-4-pyrimidinyl)hydrazine: Another precursor, used in the synthesis of various hydrazone derivatives.
4-Hydroxy-1-naphthaldehyde: Similar in structure but with different reactivity and applications.
Uniqueness
2-Hydroxy-1-naphthaldehyde 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazone is unique due to its combined naphthaldehyde and pyrimidinyl hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological macromolecules sets it apart from similar compounds.
Properties
Molecular Formula |
C22H18N4O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[(E)-[(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H18N4O2/c1-28-21-13-20(24-22(25-21)16-8-3-2-4-9-16)26-23-14-18-17-10-6-5-7-15(17)11-12-19(18)27/h2-14,27H,1H3,(H,24,25,26)/b23-14+ |
InChI Key |
SAGIDOKGAHNCBA-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=NC(=NC(=C1)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=NC(=NC(=C1)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10899369.png)
![N-(4-bromophenyl)-2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10899376.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(4-cyanophenyl)benzamide](/img/structure/B10899384.png)
![N-(5-bromopyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899387.png)
![Ethyl 6-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10899388.png)
![3-amino-4,6-di(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10899393.png)
![8-ethyl-3-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10899405.png)
![N'-[(Z)-(3-nitrophenyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10899406.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10899412.png)
![2,6-dibromo-4-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B10899427.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B10899430.png)

![N-benzyl-2-(4-{(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B10899439.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine](/img/structure/B10899455.png)
